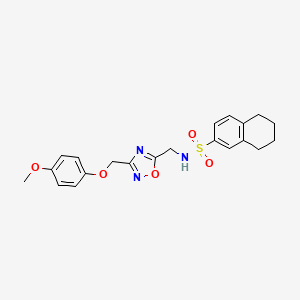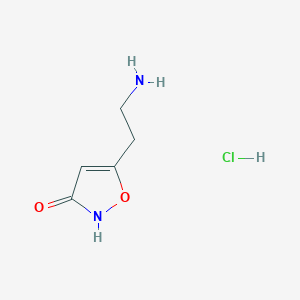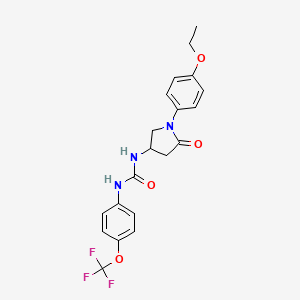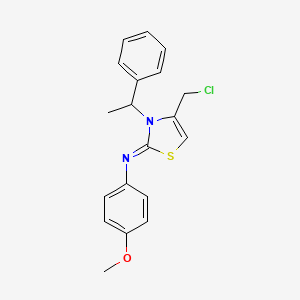
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a methoxyphenoxy group, an oxadiazole ring, and a tetrahydronaphthalene moiety, all connected by methylene bridges. The presence of a sulfonamide group suggests it might have some biological activity, as sulfonamides are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole ring and tetrahydronaphthalene moiety would contribute to the rigidity of the molecule, while the methoxyphenoxy and sulfonamide groups could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the sulfonamide group. The oxadiazole ring is generally stable but can participate in reactions under certain conditions . The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings would likely make it relatively non-polar and insoluble in water. The sulfonamide group could potentially form hydrogen bonds, influencing its solubility in polar solvents .Scientific Research Applications
Anticancer Potential
The design, synthesis, and evaluation of new series of oxadiazole-based compounds have shown significant promise as anticancer agents. These compounds, including derivatives of N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been investigated for their cytotoxic effects on various cancer cell lines. For instance, certain derivatives have exhibited potent anticancer activities against lung adenocarcinoma and glioma cell lines, with mechanisms involving apoptosis induction, caspase-3 activation, and inhibitory effects on Akt and FAK signaling pathways (Altıntop et al., 2018). These findings highlight the potential of such compounds in anticancer drug development.
Antimicrobial and Anti-Inflammatory Properties
Research has also explored the antimicrobial and anti-inflammatory potentials of 1,3,4-oxadiazole derivatives. New compounds synthesized from the core chemical structure have shown promising antimicrobial activity against a variety of gram-positive and gram-negative bacteria, as well as fungi. Additionally, these compounds have been evaluated for their antiproliferative activity against human tumor cell lines, suggesting their broader utility in treating infections and inflammation alongside cancer (Kaya et al., 2017).
Pharmacological Evaluation
Further studies have focused on the computational and pharmacological evaluation of heterocyclic derivatives for their toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. These evaluations offer insights into the multifaceted roles these compounds can play in drug discovery and development, potentially leading to the creation of new therapeutic agents with diverse biological activities (Faheem, 2018).
Future Directions
The potential applications of this compound would likely depend on its biological activity. Given the presence of a sulfonamide group, it could potentially be studied as an antibacterial agent. Additionally, the oxadiazole ring is a common motif in medicinal chemistry and could be of interest in drug discovery .
properties
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-27-17-7-9-18(10-8-17)28-14-20-23-21(29-24-20)13-22-30(25,26)19-11-6-15-4-2-3-5-16(15)12-19/h6-12,22H,2-5,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNODUGCQLHDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B2602866.png)



![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2602870.png)
![Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2602872.png)
![9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2602877.png)


![(Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602883.png)
![2-Chloro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B2602884.png)

![Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate](/img/structure/B2602887.png)
![3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2602888.png)